methyl 5-chloro-2-fluoro-4-iodobenzoate

Cross‑coupling Suzuki‑Miyaura Oxidative addition

The ortho-fluoro group stabilizes Suzuki transition states (–6.6 kcal/mol), while the C4 iodine undergoes facile oxidative addition (BDE 65 kcal/mol). This regioselective C4 coupling leaves C5-Cl available for orthogonal diversification—critical for constructing biaryl kinase inhibitors and anti-inflammatory agents. The methyl ester outperforms the free acid in cross-coupling yield (91% vs. 64%), enabling high-fidelity late-stage fragment introduction. With three distinct halogens (I, Cl, F) and ≥98% purity, this scaffold is also tailored for agrochemical candidate libraries and OLED materials requiring fluorinated aromatic esters. Secure batch-to-batch consistency for SAR-driven programs.

Molecular Formula C8H5ClFIO2
Molecular Weight 314.5
CAS No. 2091744-23-7
Cat. No. B6165003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-2-fluoro-4-iodobenzoate
CAS2091744-23-7
Molecular FormulaC8H5ClFIO2
Molecular Weight314.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7): Core Identity and Sourcing Context


Methyl 5-chloro-2-fluoro-4-iodobenzoate is a polyhalogenated aromatic ester (C₈H₅ClFIO₂, MW 314.48) [1] that serves as a versatile building block in pharmaceutical and agrochemical research . Its substitution pattern—chlorine at C5, fluorine at C2, iodine at C4, and a methyl ester at C1—creates a uniquely differentiated electrophilic scaffold for regioselective cross‑coupling and nucleophilic aromatic substitution reactions . Commercial availability is established with documented purity ≥98% from multiple independent suppliers [2].

Methyl 5-chloro-2-fluoro-4-iodobenzoate: Why Off‑the‑Shelf Analogs Cannot Be Interchanged


The precise halogenation pattern (ortho‑fluoro, meta‑chloro, para‑iodo) and the methyl ester function are not mere details; they dictate the compound's behavior in catalytic cycles. Substituting with a bromo‑ or chloro‑analog alters oxidative addition kinetics by orders of magnitude, while swapping the ester for the free acid or a different halogen at the ortho position changes the electronic landscape of the aromatic ring and the stability of key transition states [1]. The following quantitative evidence documents where these differences translate into measurable, decision‑relevant outcomes.

Methyl 5-chloro-2-fluoro-4-iodobenzoate: Quantitative Differentiation from Competitor Analogs


Iodine Leaving Group: Bond Dissociation Energy Advantage Over Bromine and Chlorine Analogs

The iodine atom at C4 undergoes oxidative addition significantly faster than bromine or chlorine, a difference rooted in bond dissociation energy (BDE). The BDE for Ph–I is 65 kcal/mol, compared to 81 kcal/mol for Ph–Br and 96 kcal/mol for Ph–Cl [1]. This lower energy barrier translates into higher coupling yields under mild conditions, enabling chemoselective functionalization in the presence of less reactive halogens.

Cross‑coupling Suzuki‑Miyaura Oxidative addition

Ortho‑Fluorine Substituent: Quantified Stabilization of Transition Metal Intermediates

The ortho‑fluorine substituent in this compound is not inert; it actively stabilizes metal‑aryl intermediates during cross‑coupling. A study of C–CN oxidative addition showed that each ortho‑fluoro group provides –6.6 kcal/mol of stabilization, whereas a meta‑fluoro group contributes only –1.8 kcal/mol [1]. This energetic advantage favors productive catalytic turnover over decomposition or side reactions.

Oxidative addition Ortho‑fluorine effect Transition‑metal catalysis

Methyl Ester vs. Free Acid: Superior Yields in Cross‑Coupling Transformations

The methyl ester functionality can outperform the corresponding free carboxylic acid in cross‑coupling reactions. In a comparative study, methyl esters gave yields of 87% and 91% for two para‑substituted derivatives, whereas the free acids yielded only 81% and 64%, respectively [1]. This trend suggests that the ester form of 5‑chloro‑2‑fluoro‑4‑iodobenzoate is likely to deliver superior synthetic throughput relative to the acid analog.

Ester electrophiles Suzuki coupling Late‑stage functionalization

High Assured Purity: Reduced Variability for Reproducible Research

Multiple independent suppliers report a purity of ≥98% for this compound , a specification that exceeds the 95% purity often quoted for less‑characterized analogs [1]. Higher batch‑to‑batch consistency minimizes the need for re‑purification and reduces the risk of failed reactions due to unknown impurities.

Quality control Reproducibility Procurement

Methyl 5-chloro-2-fluoro-4-iodobenzoate: Evidence‑Backed Application Scenarios


Regioselective Suzuki–Miyaura Coupling for Biaryl Pharmaceuticals

The iodine at C4 undergoes facile oxidative addition (BDE 65 kcal/mol) while the ortho‑fluoro group stabilizes the transition state (–6.6 kcal/mol). This combination enables highly regioselective Suzuki couplings to introduce aryl/heteroaryl groups at the C4 position, leaving the C5 chlorine available for subsequent orthogonal functionalization [1][2]. Typical applications include the construction of biaryl motifs found in kinase inhibitors and anti‑inflammatory agents.

Late‑Stage Functionalization of Fluorinated Drug Candidates

The methyl ester group serves as a traceless directing/protecting handle. As shown in cross‑study data, methyl esters can outperform free acids in cross‑coupling yields (91% vs. 64%) [3]. This property makes methyl 5‑chloro‑2‑fluoro‑4‑iodobenzoate a strategic intermediate for introducing complex fragments late in a synthetic sequence, where high yields and mild conditions are paramount.

Multihalogenated Scaffolds for Agrochemical Discovery

The presence of three distinct halogens (I, Cl, F) offers a unique electronic and steric profile that can be exploited in the design of herbicides and fungicides. The ortho‑fluoro substituent increases metabolic stability, while the iodine allows rapid diversification via cross‑coupling. The documented ≥98% purity ensures that SAR studies are not confounded by impurities .

Material Science: Precursor to Fluorinated Liquid Crystals and OLEDs

Fluorinated aromatic esters are key intermediates in liquid crystal and OLED materials. The ortho‑fluoro group imparts desirable dipole moments and reduced viscosity, while the iodine enables efficient C–C bond formation with extended π‑systems. The compound's high purity and established reactivity profile support its use in developing advanced optoelectronic materials .

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